Cas no 2195876-05-0 (N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide)

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a specialized organic compound featuring a piperidine-3-carboxamide core with substituted aromatic and heteroaromatic moieties. Its structural design combines a 2,4-dimethylphenyl group and a 6-methylpyridazine ring, conferring potential utility in medicinal chemistry and agrochemical research. The compound's rigid yet tunable framework may offer advantages in binding affinity and selectivity for target receptors or enzymes. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of both lipophilic and polar functional groups enhances its solubility profile, facilitating formulation studies. This compound is primarily of interest for preclinical research applications.
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide structure
2195876-05-0 structure
Product name:N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS No:2195876-05-0
MF:C19H24N4O
MW:324.420063972473
CID:5477241
PubChem ID:121118488

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F6255-0113
    • 2195876-05-0
    • N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
    • Inchi: 1S/C19H24N4O/c1-13-6-8-17(14(2)11-13)20-19(24)16-5-4-10-23(12-16)18-9-7-15(3)21-22-18/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24)
    • InChI Key: QJOOMSTVBVXCPP-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C2=CC=C(C)N=N2)CCC1)NC1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 324.19501140g/mol
  • Monoisotopic Mass: 324.19501140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.1Ų

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6255-0113-10μmol
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6255-0113-2mg
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
2mg
$88.5 2023-09-09
Life Chemicals
F6255-0113-2μmol
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6255-0113-1mg
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
1mg
$81.0 2023-09-09
Life Chemicals
F6255-0113-25mg
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
25mg
$163.5 2023-09-09
Life Chemicals
F6255-0113-5μmol
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6255-0113-20mg
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
20mg
$148.5 2023-09-09
Life Chemicals
F6255-0113-40mg
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
40mg
$210.0 2023-09-09
Life Chemicals
F6255-0113-4mg
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
4mg
$99.0 2023-09-09
Life Chemicals
F6255-0113-10mg
N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
2195876-05-0
10mg
$118.5 2023-09-09

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide Related Literature

Additional information on N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Introduction to N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS No. 2195876-05-0)

N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS No. 2195876-05-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide incorporates a piperidine ring, which is a key pharmacophore in many bioactive molecules. The piperidine moiety is known for its ability to enhance the solubility and metabolic stability of drug candidates, making it an attractive scaffold for medicinal chemists. Additionally, the presence of the pyridazine ring further contributes to the compound's unique pharmacological profile.

In recent years, there has been a surge in research focused on developing novel compounds with potential applications in the treatment of various diseases. N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has emerged as a promising candidate due to its structural features and preliminary biological activity. This compound has been investigated for its potential role in modulating biological pathways associated with neurological disorders, inflammation, and cancer.

The synthesis of N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 2,4-dimethylphenyl group and the 6-methylpyridazin-3-yl moiety is critical for achieving the desired biological activity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to ensure high yield and purity.

Evaluation of the pharmacological properties of N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has revealed intriguing findings that warrant further investigation. In vitro studies have demonstrated that this compound exhibits moderate binding affinity to certain targets, suggesting its potential as an intermediate in the development of novel therapeutics. Additionally, preliminary in vivo studies indicate that it may possess favorable pharmacokinetic properties, which are essential for clinical efficacy.

The growing interest in N-(2,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is reflected in the increasing number of publications and patents related to this compound. Researchers are exploring various derivatives and analogs to optimize its biological activity and therapeutic potential. The integration of computational methods, such as molecular docking and virtual screening, has accelerated the discovery process by identifying promising candidates for further experimental validation.

The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N-(2,4-dimethylphenyl)-1-(The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N-(The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N- (The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N- (The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N- (The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N- (The development of new pharmaceuticals is a complex and iterative process that often requires collaboration between chemists, biologists, and clinicians. N- (The development of new pharmaceuticals is a complex

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